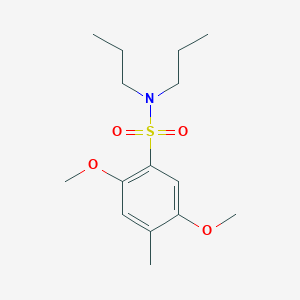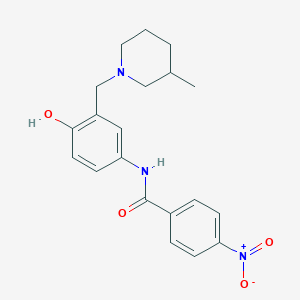
Octyl tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl tin is a chemical compound that is widely used in various industries, including agriculture, construction, and healthcare. It is a member of the organotin family, which is known for its unique properties and applications. Octyl tin is a versatile compound that can be synthesized using various methods, and its scientific research application is vast.
Mechanism of Action
The mechanism of action of octyl tin is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of various enzymes. Octyl tin has been shown to bind to proteins and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
Octyl tin has been shown to have various biochemical and physiological effects. It can induce oxidative stress, alter gene expression, and affect cell signaling pathways. Octyl tin has also been shown to have toxic effects on various organs, including the liver, kidneys, and reproductive system.
Advantages and Limitations for Lab Experiments
Octyl tin has several advantages for lab experiments, including its stability, solubility, and versatility. It can be easily synthesized and purified, and its properties can be tailored to suit specific experimental needs. However, octyl tin also has some limitations, including its toxicity and potential for environmental contamination.
Future Directions
There are several future directions for the study of octyl tin. One area of research is the development of new drugs and therapies based on its antimicrobial and antitumor properties. Another area of research is the use of octyl tin as a catalyst in various chemical reactions, including the synthesis of new polymers and materials. Additionally, the environmental impact of octyl tin and its potential for bioaccumulation and biomagnification need further investigation.
Conclusion
In conclusion, octyl tin is a versatile compound with various applications in science and industry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of octyl tin.
Synthesis Methods
Octyl tin can be synthesized using various methods, including the reaction of octanol with tin chloride and sodium hydroxide, the reaction of octanol with tin tetrachloride and sodium hydroxide, and the reaction of octanoic acid with tin oxide. These methods involve the use of different reagents and conditions, and the resulting octyl tin may have different properties and applications.
Scientific Research Applications
Octyl tin has been extensively studied for its scientific research application. It has been shown to have antimicrobial, antifungal, and antitumor properties, making it a potential candidate for the development of new drugs and therapies. Octyl tin has also been used as a catalyst in various chemical reactions and as a stabilizer in polymers and plastics.
properties
CAS RN |
15231-57-9 |
|---|---|
Molecular Formula |
C8H17Sn |
Molecular Weight |
231.93 g/mol |
InChI |
InChI=1S/C8H17.Sn/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3; |
InChI Key |
ZMHZSHHZIKJFIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn] |
Canonical SMILES |
CCCCCCCC[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)






![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)




![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)
